molecular formula C10H9F2NO2 B2863445 N-(3,4-difluorophenyl)-3-oxobutanamide CAS No. 414872-57-4

N-(3,4-difluorophenyl)-3-oxobutanamide

Cat. No. B2863445
CAS RN: 414872-57-4
M. Wt: 213.184
InChI Key: KONWBQBDOHKZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a compound’s description includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s physical appearance (solid, liquid, color, etc.) and any notable chemical or physical properties .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability under various conditions .

Scientific Research Applications

Catalysis and Organic Synthesis

N-(3,4-difluorophenyl)-3-oxobutanamide: has been studied for its effects on the structural, redox, and magnetic properties of Blatter radicals . These radicals are important in catalysis and organic synthesis, where they can facilitate or inhibit reactions. The compound’s difluorophenyl group may influence the formation of certain radicals, potentially leading to new synthetic pathways or improving existing ones.

Medicine: AKT Inhibition

In the medical field, derivatives of N-(3,4-difluorophenyl)-3-oxobutanamide have been developed as selective AKT inhibitors . AKT is a protein kinase that plays a crucial role in cancer cell proliferation and survival. Inhibitors like Hu7691, which contain the difluorophenyl moiety, show promise in targeting the PI3K/AKT/MTOR signaling pathway, offering potential therapeutic benefits in oncology.

Agriculture: Plant Growth and Yield

Research has indicated that thiourea derivatives, which include compounds like N-(3,4-difluorophenyl)-3-oxobutanamide , can promote stem elongation and increase fruit yield in plants. This application is significant for agricultural science, where enhancing crop growth and productivity is a constant goal.

Material Science: Magnetic Properties

The difluorophenyl group in N-(3,4-difluorophenyl)-3-oxobutanamide has been associated with the study of magnetic properties in materials . Understanding and manipulating these properties are essential for developing new materials for electronics, data storage, and other technological applications.

Biochemistry: Enzyme Inhibition

In biochemistry, the compound has been explored for its enzyme inhibitory properties. It has shown potential in inhibiting various enzymes and signaling pathways, which could be beneficial in studying biochemical processes and developing treatments for diseases where enzyme regulation is disrupted .

Pharmacology: Drug Development

N-(3,4-difluorophenyl)-3-oxobutanamide: and its derivatives are being investigated in pharmacology for drug development. Its structural analogs have been identified as potential antiviral compounds and inducers of apoptosis in cancer cells . This opens up possibilities for creating new drugs that can cross biological barriers, such as the blood-brain barrier, and target diseases more effectively.

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound affects a living organism at the molecular level .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

N-(3,4-difluorophenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c1-6(14)4-10(15)13-7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONWBQBDOHKZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-3-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.